molecular formula C12H16O3 B1429406 3-(Methoxymethyl)-4-propoxybenzaldehyde CAS No. 883543-43-9

3-(Methoxymethyl)-4-propoxybenzaldehyde

Cat. No. B1429406
M. Wt: 208.25 g/mol
InChI Key: VGGNREQXYIPPLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the catalytic protodeboronation of pinacol boronic esters . Another method involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate .


Chemical Reactions Analysis

The methoxymethyl radical, derived from the bimolecular hydrogen-abstraction reactions of dimethyl ether (DME) with the formed OH, H, and CH3 radicals, plays an important role in the chain-propagating process of the DME combustion . The reaction of the methoxymethyl radical with nitrogen dioxide has also been explored theoretically .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Selective Monomethylation : A study highlights a method for synthesizing 4-methoxysalicylaldehyde via selective monomethylation, emphasizing efficient synthesis with higher yields and minimal side products, which could be relevant for modifying 3-(Methoxymethyl)-4-propoxybenzaldehyde (Jin, Zhang, Yan, & Ma, 2012).
  • Molecular Docking Investigations : Research on 4-methoxybenzaldehyde explored its structural and electronic properties, including molecular docking behaviors indicative of potential biochemical applications, which could inform the functional utility of similar compounds (Ghalla, Issaoui, Bardak, & Atac, 2018).

Applied Chemistry and Material Science

  • Chemosensors for Metal Ions : A study on derivatives based on similar chemical structures to 3-(Methoxymethyl)-4-propoxybenzaldehyde developed chemosensors for Fe(III) ions, suggesting potential applications in environmental monitoring and analytical chemistry (Sharma, Chhibber, & Mittal, 2015).
  • Electrochemical Applications : Research pairing electrolysis with hydrogenation discussed the synthesis of valuable chemicals with high efficiency and selectivity, potentially applicable to the electrochemical processing of 3-(Methoxymethyl)-4-propoxybenzaldehyde derivatives (Sherbo, Delima, Chiykowski, MacLeod, & Berlinguette, 2018).

properties

IUPAC Name

3-(methoxymethyl)-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-6-15-12-5-4-10(8-13)7-11(12)9-14-2/h4-5,7-8H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNREQXYIPPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-4-propoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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